molecular formula C9H8N2O3 B024945 4,5-Dimethyl-2-nitrophenyl isocyanate CAS No. 102561-40-0

4,5-Dimethyl-2-nitrophenyl isocyanate

Cat. No.: B024945
CAS No.: 102561-40-0
M. Wt: 192.17 g/mol
InChI Key: JWDCMBHOPBMPPZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitrophenyl isocyanate is an organic compound with the molecular formula C₉H₈N₂O₃. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring substituted with two methyl groups and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-nitrophenyl isocyanate typically involves the reaction of 4,5-dimethyl-2-nitroaniline with phosgene (COCl₂). The reaction proceeds as follows:

    Starting Material: 4,5-dimethyl-2-nitroaniline.

    Reagent: Phosgene (COCl₂).

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride (HCl) to form the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Use of large-scale reactors to handle the exothermic reaction safely.

    Continuous Flow Systems: Implementation of continuous flow systems to ensure consistent production and minimize risks associated with handling phosgene.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-nitrophenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

    Substitution Reactions: Reaction with nucleophiles can also lead to substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

    Amines: React with amines to form ureas under mild conditions.

    Alcohols: React with alcohols to form carbamates, typically in the presence of a base.

    Water: Reacts with water to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the reaction with water.

Scientific Research Applications

4,5-Dimethyl-2-nitrophenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.

    Biology: Utilized in the modification of biomolecules such as proteins and peptides through the formation of urea linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of polymers and other materials where isocyanate groups are required.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitrophenyl isocyanate involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with amino groups of amino acids or other nucleophiles to form stable urea or carbamate linkages. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenyl isocyanate: Similar structure with a chlorine substituent instead of methyl groups.

    2-Chloro-4-nitrophenyl isocyanate: Another isomer with chlorine and nitro groups in different positions.

    3,5-Dimethyl-2-nitrophenyl isocyanate: Similar compound with different positions of methyl groups.

Uniqueness

4,5-Dimethyl-2-nitrophenyl isocyanate is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can affect the compound’s chemical behavior, making it distinct from other isocyanates.

Properties

IUPAC Name

1-isocyanato-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-3-8(10-5-12)9(11(13)14)4-7(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDCMBHOPBMPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399062
Record name 4,5-Dimethyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102561-40-0
Record name 4,5-Dimethyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-2-nitrophenyl isocyanate
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